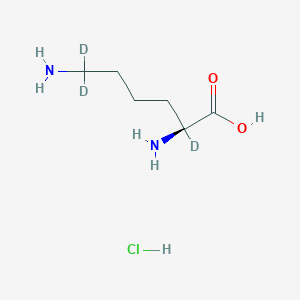
L-Lysine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-d3 (hydrochloride) is a deuterium-labeled form of L-Lysine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Lysine results in L-Lysine-d3 (hydrochloride). This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. L-Lysine itself plays a crucial role in various biological functions, including protein synthesis, calcium absorption, and immune function maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d3 (hydrochloride) involves the incorporation of deuterium into the L-Lysine molecule. This can be achieved through chemical synthesis methods where deuterated reagents are used. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.
Industrial Production Methods: Industrial production of L-Lysine-d3 (hydrochloride) often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to incorporate deuterium into L-Lysine during fermentation. The fermentation broth is then processed to isolate and purify L-Lysine-d3 (hydrochloride) through crystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: L-Lysine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: L-Lysine-d3 can be oxidized to form deuterated derivatives.
Reduction: Reduction reactions can convert L-Lysine-d3 into other deuterated compounds.
Substitution: Deuterium atoms in L-Lysine-d3 can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated amines .
Scientific Research Applications
L-Lysine-d3 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and drug metabolism.
Biology: Helps in understanding protein synthesis and turnover by tracking the incorporation of deuterium-labeled amino acids.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of deuterated compounds for various industrial applications, including the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of L-Lysine-d3 (hydrochloride) is similar to that of L-Lysine. It is incorporated into proteins during synthesis, allowing researchers to track and quantify protein production and turnover. The deuterium atoms in L-Lysine-d3 provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not alter the biological activity of L-Lysine but serves as a valuable tool for studying metabolic processes .
Comparison with Similar Compounds
L-Lysine hydrochloride: The non-deuterated form of L-Lysine.
L-Lysine-13C6 dihydrochloride: A carbon-13 labeled form of L-Lysine.
L-Lysine-15N2 dihydrochloride: A nitrogen-15 labeled form of L-Lysine.
Comparison: L-Lysine-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in mass spectrometry analysis. Compared to other labeled forms, such as carbon-13 or nitrogen-15 labeled L-Lysine, deuterium-labeled L-Lysine offers better resolution and sensitivity in detecting metabolic changes. Additionally, deuterium labeling does not significantly alter the chemical properties of L-Lysine, making it a preferred choice for various research applications .
Properties
IUPAC Name |
(2S)-2,6-diamino-2,6,6-trideuteriohexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4D2,5D; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-FUVXPQFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CCCC([2H])([2H])N)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8209910.png)

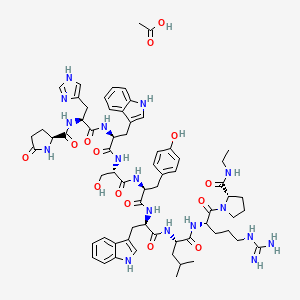
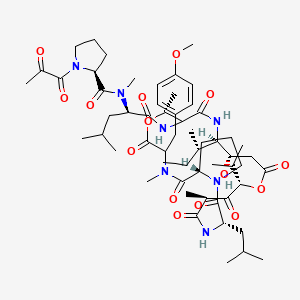
![(1S,2R,18R,19R,22S,25R,28R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-19-[[(2R)-2-aminopentanoyl]amino]-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B8209946.png)
![azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8209952.png)
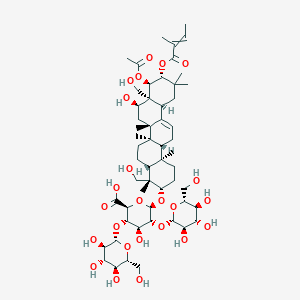
![(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfuric acid](/img/structure/B8209972.png)
![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)
![(2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B8209982.png)

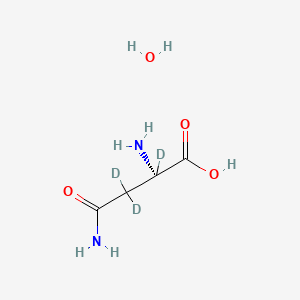
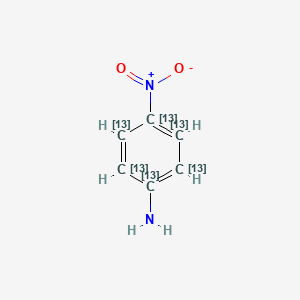
![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B8209998.png)
